3-Fluoro-2-morpholinophenol
Overview
Description
3-Fluoro-2-morpholinophenol is an organic compound with the molecular formula C10H12FNO2. It consists of a phenol group substituted with a fluorine atom at the third position and a morpholine ring at the second position.
Mechanism of Action
Target of Action
It’s known that this compound is used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this reaction are the organoboron reagents .
Mode of Action
In the context of Suzuki–Miyaura coupling, 3-Fluoro-2-(N-morpholino)phenol likely interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the compound contributes to the formation of carbon–carbon bonds , which are fundamental to many biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (19721) and structure could potentially influence its bioavailability.
Result of Action
In the context of suzuki–miyaura coupling, the compound contributes to the formation of carbon–carbon bonds , which are fundamental to the structure of many organic compounds.
Action Environment
The action, efficacy, and stability of 3-Fluoro-2-(N-morpholino)phenol can be influenced by various environmental factors. For instance, the compound is water-soluble , which means its action may be influenced by the presence of water in the environment. Additionally, the compound’s stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other chemical substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-morpholinophenol can be achieved through several methods. One common approach involves the reaction of 3-fluorophenol with morpholine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the morpholine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-morpholinophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of functionalized phenols .
Scientific Research Applications
3-Fluoro-2-morpholinophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-morpholinophenol
- 2-Fluoro-3-morpholinophenol
- 4-Fluoro-2-morpholinophenol
Uniqueness
3-Fluoro-2-morpholinophenol is unique due to the specific positioning of the fluorine atom and the morpholine ring. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, which can be advantageous in various applications .
Properties
IUPAC Name |
3-fluoro-2-morpholin-4-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8-2-1-3-9(13)10(8)12-4-6-14-7-5-12/h1-3,13H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKSLSBDBSCOJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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